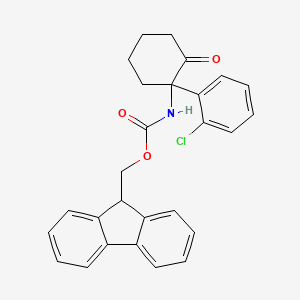

(9H-Fluoren-9-YL)methyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate

Description

This compound belongs to the class of Fmoc (9H-fluoren-9-ylmethyl)-protected carbamates, widely used in peptide synthesis and medicinal chemistry for their stability and selective deprotection properties. Its structure features a 2-chlorophenyl-substituted cyclohexyl ring conjugated to a carbamate group, which is further protected by the Fmoc moiety.

Properties

Molecular Formula |

C27H24ClNO3 |

|---|---|

Molecular Weight |

445.9 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]carbamate |

InChI |

InChI=1S/C27H24ClNO3/c28-24-14-6-5-13-23(24)27(16-8-7-15-25(27)30)29-26(31)32-17-22-20-11-3-1-9-18(20)19-10-2-4-12-21(19)22/h1-6,9-14,22H,7-8,15-17H2,(H,29,31) |

InChI Key |

BKWOKTUXCAVZGN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Origin of Product |

United States |

Preparation Methods

Synthesis of (9H-Fluoren-9-yl)methyl hydrazinecarboxylate

- Reagents and Conditions : Hydrazine or hydrazine hydrate is reacted with fluorenylmethyl chloroformate in anhydrous diethyl ether at low temperatures (0–20°C), often with ice cooling to control reaction rate and suppress side reactions.

- Procedure : The Fmoc-Cl solution is added dropwise to the hydrazine solution over 30 minutes to 2 hours, followed by stirring at room temperature overnight.

- Isolation : The reaction mixture is concentrated under vacuum to remove volatiles, and the resulting solid is washed with water and filtered.

- Yields : High yields ranging from 81% to 99% are reported depending on precise conditions (e.g., solvent, temperature, reaction time).

| Experiment | Hydrazine Source | Solvent | Temp (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Hydrazine | Diethyl ether | 0–20 | 0.5 h | 81 |

| 2 | Hydrazine hydrate | Diethyl ether | 0–20 | Overnight | 98–99 |

| 3 | Hydrazine hydrate | Water/Acetonitrile (1:1) | 0–20 | 3 h total | 95 |

- Characterization : NMR (1H and 13C), MS, and melting point data confirm the structure and purity.

Carbamate Formation: Coupling of Fluorenylmethyl Carbamate with Amine

- Reaction Conditions : The fluorenylmethyl carbamate intermediate (e.g., Fmoc-Cl or fluorenylmethyl hydrazinecarboxylate) is reacted with the amine under basic or neutral conditions to form the carbamate bond.

- Solvents : Common solvents include dichloromethane, tetrahydrofuran (THF), or acetonitrile.

- Temperature : Typically conducted at 0°C to room temperature to optimize yield and minimize side reactions.

- Catalysts/Additives : Bases such as triethylamine or sodium bicarbonate facilitate the reaction by scavenging HCl formed during carbamoylation.

- Workup : After completion, the reaction mixture is washed, dried, and purified by column chromatography or recrystallization.

Representative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Fluorenylmethyl carbamate synthesis | Fmoc-Cl + Hydrazine hydrate | Diethyl ether | 0–20 | 0.5–16 h | 81–99 | Dropwise addition, ice bath cooling |

| Amine intermediate prep | Reductive amination of 1-(2-chlorophenyl)-2-oxocyclohexanone | THF, MeCN, or similar | RT | Several hours | N/A | Standard reductive amination methods |

| Carbamate coupling | Fmoc-carbamate + Amine + Base (Et3N) | DCM or THF | 0–25 | 1–4 h | 70–90 | Purification by chromatography |

Detailed Research Findings and Notes

- The fluorenylmethyl carbamate intermediates are stable white solids with melting points around 170–175°C, confirmed by literature NMR and MS data.

- The use of hydrazine hydrate in aqueous-organic solvent mixtures (water/acetonitrile) has been shown to yield high purity carbamate intermediates, facilitating downstream coupling reactions.

- Carbamate bond formation is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis.

- The chlorophenyl substituent on the cyclohexyl ring may influence the reactivity and steric hindrance during amine formation and coupling, necessitating careful optimization of reaction conditions.

- Purification typically involves washing with water, brine, and organic solvents, followed by drying over sodium sulfate and concentration under reduced pressure.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-YL)methyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural resemblance to known pharmacophores. Its application includes:

- Anticancer Activity : Research indicates that derivatives of carbamates exhibit cytotoxic effects against various cancer cell lines. The incorporation of the fluorenyl moiety may enhance bioactivity through increased lipophilicity and improved cellular uptake.

Neuropharmacology

Studies have suggested that compounds with similar structures can interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders. Specifically:

- CNS Activity : The chlorophenyl group may contribute to binding affinity at specific receptors, making it a candidate for further exploration in neuropharmacological studies.

Synthetic Intermediate

Due to its complex structure, this compound serves as an intermediate in synthesizing more complex molecules:

- Synthesis of Bioactive Molecules : The carbamate functionality allows for further derivatization, facilitating the development of new drugs with enhanced therapeutic profiles.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that a related carbamate derivative exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range. The study highlighted the importance of structural modifications, including the incorporation of fluorenyl groups, which enhanced activity compared to simpler analogs.

Case Study 2: Neuropharmacological Potential

Research conducted by Neuroscience Letters explored the effects of similar compounds on dopamine receptor activity. The findings suggested that modifications to the fluorenyl structure could lead to increased receptor affinity and selectivity, indicating a promising avenue for developing treatments for Parkinson's disease.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-YL)methyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Core Structural Variations

The target compound is compared to the following analogs (Table 1):

Key Observations :

Spectral Data Comparison

- 1H NMR: Target compound (hypothetical): Expected aromatic protons (δ 7.2–7.8 ppm for Fmoc), cyclohexyl protons (δ 1.5–2.5 ppm), and chlorophenyl signals (δ 7.4–7.6 ppm). Analog 2k: Aromatic protons at δ 7.3–7.7 ppm (Fmoc and phenyl), hydroxyamino proton at δ 9.1 ppm .

- HRMS : Fmoc-protected analogs (e.g., 2j) show [M+Na]+ peaks with <5 ppm deviation between calculated and observed values .

Potential Bioactivity

- Stereochemical Impact : Enantiomers like 2k and 2k* () may exhibit divergent biological interactions, emphasizing the need for chiral resolution in therapeutic applications .

Biological Activity

The compound (9H-Fluoren-9-YL)methyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name: (9H-Fluoren-9-YL)methyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate

- Molecular Formula: C18H20ClN2O3

- Molecular Weight: 348.82 g/mol

The compound features a fluorenyl group, which is known for its stability and ability to interact with biological systems, making it a candidate for drug development.

Research indicates that compounds with similar structures often exhibit their biological effects through the induction of apoptosis in cancer cells. For example, derivatives of 9H-fluorene have been shown to activate caspases, leading to programmed cell death in various cancer types . The specific mechanism for (9H-Fluoren-9-YL)methyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate likely involves:

- Caspase Activation: Induction of apoptosis through caspase pathways.

- Cell Cycle Arrest: Potential to halt the cell cycle in specific phases, particularly G2/M, leading to increased apoptosis rates .

Anticancer Activity

A study focusing on N-aryl-9-oxo-9H-fluorene derivatives demonstrated significant anticancer properties. The lead compound in that study exhibited sub-micromolar potencies against human breast cancer (T47D), colon cancer (HCT116), and hepatocellular carcinoma (SNU398) cells. These findings suggest that similar derivatives may possess comparable efficacy .

| Cell Line | EC50 (µM) | Mechanism of Action |

|---|---|---|

| T47D | <0.5 | Caspase activation |

| HCT116 | <0.5 | G2/M phase arrest |

| SNU398 | <0.5 | Apoptosis induction |

Antimicrobial Activity

The antimicrobial properties of related fluorenyl compounds have also been evaluated. In a recent study, synthesized fluorenyl-hydrazonothiazole derivatives showed activity against multidrug-resistant strains of Gram-positive bacteria and fungi, although the minimum inhibitory concentrations were higher than 256 μg/mL . This indicates potential but limited effectiveness against certain pathogens.

Case Studies

-

Breast Cancer Treatment:

In vitro studies using T47D cells treated with N-(2-methylphenyl)-9-oxo-9H-fluorene-1-carboxamide showed significant apoptosis induction, suggesting that compounds similar to (9H-Fluoren-9-YL)methyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate could be developed as effective treatments for breast cancer . -

Antimicrobial Efficacy:

A series of fluorenyl derivatives were tested against clinical isolates of Staphylococcus aureus and Candida albicans, demonstrating varying degrees of antimicrobial activity. The results indicated that modifications in the fluorenyl structure could enhance activity against resistant strains .

Q & A

Basic Questions

Q. What safety protocols are essential for handling (9H-Fluoren-9-YL)methyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Use respiratory protection (e.g., P95 respirators for dust control) in poorly ventilated areas .

- Ventilation : Ensure local exhaust ventilation to minimize aerosol/dust formation .

- Storage : Store in a dry area below 28°C, away from ignition sources, and in tightly sealed containers .

- Emergency Measures : For skin contact, wash immediately with soap and water. For eye exposure, rinse for ≥15 minutes and seek medical attention .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC or GC-MS with validated methods to assess purity.

- Spectroscopy : Employ -/-NMR to confirm functional groups and stereochemistry.

- X-ray Crystallography : Resolve crystal structures to validate bond configurations and spatial arrangements, as demonstrated in related fluorenyl derivatives .

Q. What are the known acute toxicity profiles, and how should labs address data gaps?

- Methodological Answer :

- Current Data : Limited acute toxicity data exists, but the compound is classified under GHS Category 4 for oral/dermal/inhalation toxicity (H302, H315, H319, H335) .

- Mitigation : Conduct in vitro assays (e.g., Ames test for mutagenicity) and in silico modeling (e.g., QSAR) to predict toxicity endpoints until empirical data is available .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and reduce side products?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction times and enhances selectivity, as seen in analogous carbamate syntheses .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and minimize hydrolysis .

- Catalysis : Explore Pd-mediated coupling or enzyme-catalyzed steps for regioselective modifications .

Q. What strategies resolve contradictions in ecological impact assessments for this compound?

- Methodological Answer :

- Persistence Testing : Perform OECD 301 biodegradability tests to evaluate environmental half-life .

- Bioaccumulation Studies : Use log (octanol-water partition coefficient) predictions and in vivo fish models to assess bioaccumulation potential .

- Soil Mobility : Conduct column leaching experiments under varying pH conditions to quantify adsorption coefficients () .

Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation via LC-MS .

- pH Profiling : Monitor hydrolysis rates in buffers (pH 2–12) to identify labile functional groups (e.g., carbamate linkage) .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using HPLC-DAD .

Q. What analytical techniques are recommended for identifying degradation products during long-term storage?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Assign molecular formulas to degradation byproducts .

- NMR Spin-Trapping : Detect reactive intermediates (e.g., free radicals) formed during oxidative degradation .

- Thermogravimetric Analysis (TGA) : Correlate mass loss with thermal decomposition pathways .

Q. How can researchers mitigate risks associated with occupational exposure during scale-up synthesis?

- Methodological Answer :

- Engineering Controls : Install closed-system reactors and real-time air monitoring for volatile byproducts (e.g., CO, NO) .

- Waste Management : Neutralize hazardous residues (e.g., chlorinated intermediates) before disposal .

- Training : Implement OSHA-aligned protocols for spill response and emergency shutdown procedures .

Data Contradiction Analysis

Q. How should discrepancies between predicted and observed cytotoxicity be addressed?

- Methodological Answer :

- Dose-Response Validation : Repeat assays across multiple cell lines (e.g., HEK293, HepG2) to confirm reproducibility .

- Metabolite Profiling : Identify bioactive metabolites via hepatic microsome incubations and LC-MS/MS .

- Receptor Binding Studies : Use SPR (Surface Plasmon Resonance) to assess off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.